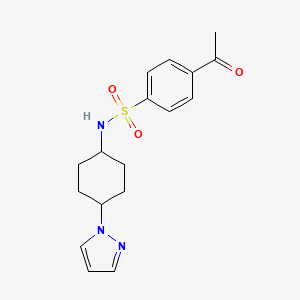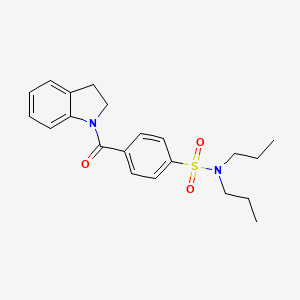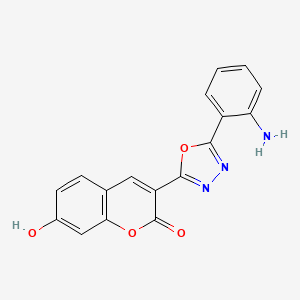
1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide, also known as CEQ, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. In
Mécanisme D'action
The mechanism of action of 1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide is not fully understood, but it is thought to involve the inhibition of various signaling pathways. In vitro studies have shown that 1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide inhibits the NF-κB pathway, which plays a critical role in inflammation and cancer. 1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide has also been found to inhibit the PI3K/Akt pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects
1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that 1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide inhibits the production of pro-inflammatory cytokines and chemokines, as well as the activation of NF-κB. 1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide has also been found to induce apoptosis in cancer cells and improve glucose tolerance and insulin sensitivity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide in lab experiments is its potential as a multi-targeted agent, as it has been shown to inhibit multiple signaling pathways. Additionally, 1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide has been found to have low toxicity in vitro. However, one limitation is that the mechanism of action of 1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide is not fully understood, which may make it difficult to optimize its therapeutic potential.
Orientations Futures
For 1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide research include further elucidating its mechanism of action, optimizing its therapeutic potential, and exploring its potential as a drug candidate for various diseases. Additionally, the development of 1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide analogs may lead to the discovery of more potent and selective compounds.
Méthodes De Synthèse
The synthesis of 1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide involves several steps, including the condensation of ethyl 2-cyanoacetate with 2-ethoxyaniline, followed by cyclization with 1,3-dibromo-5,5-dimethylhydantoin to form 3-cyano-6-ethoxyquinoline. The final step involves the reaction of 3-cyano-6-ethoxyquinoline with 4-ethoxyphenylpiperidine-4-carboxylic acid to yield 1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide.
Applications De Recherche Scientifique
1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide has been extensively studied for its potential therapeutic applications, including its anti-inflammatory, anti-cancer, and anti-diabetic properties. In vitro studies have shown that 1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide inhibits the production of pro-inflammatory cytokines and chemokines, suggesting its potential as an anti-inflammatory agent. 1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide has also been shown to induce apoptosis in cancer cells, making it a promising anti-cancer agent. Additionally, 1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide has been found to improve glucose tolerance and insulin sensitivity, indicating its potential as an anti-diabetic agent.
Propriétés
IUPAC Name |
1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O3/c1-3-32-21-7-5-20(6-8-21)29-26(31)18-11-13-30(14-12-18)25-19(16-27)17-28-24-10-9-22(33-4-2)15-23(24)25/h5-10,15,17-18H,3-4,11-14H2,1-2H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DACDWQOUIMVDJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2CCN(CC2)C3=C4C=C(C=CC4=NC=C3C#N)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-({1-[(1-hydroxycyclohexyl)methyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2790108.png)
![2-tert-butyl 8-methyl 6-formyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2,8-dicarboxylate](/img/structure/B2790109.png)
![3-allyl-2-(((3,5-dimethylisoxazol-4-yl)methyl)thio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2790110.png)


![[3-(2,3-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2790114.png)

![1-(Trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-ol](/img/structure/B2790118.png)
![2-([(4-Methylpyridin-3-YL)methyl]amino)ethan-1-OL](/img/structure/B2790119.png)



